molecular formula C12H12BrFN2O2 B12438924 tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate

Cat. No.: B12438924
M. Wt: 315.14 g/mol
InChI Key: QNHBZRKSNQKSQU-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a tert-butyl ester group at the 1-position, bromine at the 5-position, and fluorine at the 7-position. Indazole scaffolds are pivotal in medicinal chemistry due to their bioisosteric relationship with purines and their role as kinase inhibitors. The bromine and fluorine substituents enhance electrophilic reactivity and influence electronic properties, making this compound a versatile intermediate in cross-coupling reactions and drug discovery .

Properties

Molecular Formula

C12H12BrFN2O2

Molecular Weight

315.14 g/mol

IUPAC Name

tert-butyl 5-bromo-7-fluoroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-7(6-15-16)4-8(13)5-9(10)14/h4-6H,1-3H3

InChI Key

QNHBZRKSNQKSQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2F)Br)C=N1

Origin of Product

United States

Preparation Methods

BOC Protection Strategy

The most common approach for preparing tert-butyl indazole-1-carboxylates involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This strategy typically employs di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent in the presence of a suitable base or catalyst.

A general reaction scheme for this approach involves:

  • Preparation of the appropriately substituted indazole derivative
  • Protection of the N-1 position with Boc₂O

Based on literature precedents, the BOC protection reaction is typically conducted under mild conditions to achieve selective protection of the N-1 position. The reaction conditions are summarized in Table 1:

Table 1: Typical Conditions for BOC Protection of Indazoles

Reagent Quantity Solvent Catalyst/Base Temperature Time Reference
Boc₂O 1.0-2.0 equiv. DCM or THF DMAP 0°C to RT 15-24 h
Boc₂O 2.0 equiv. THF Triethylamine RT 18 h
Boc₂O 1.0-1.2 equiv. Acetonitrile DMAP RT 0.5-2 h

The protection with Boc₂O generally provides high yields (>90%) and selective functionalization at the N-1 position of the indazole ring.

Halogenation Approaches

For the incorporation of halogen substituents on the indazole scaffold, several strategies can be employed depending on the synthetic sequence and available starting materials. These approaches include:

  • Direct halogenation of pre-formed indazoles
  • Cyclization of appropriately halogenated precursors
  • Cross-coupling reactions for selective halogen introduction

The selection of a specific halogenation approach depends on the desired regioselectivity and compatibility with other functional groups present in the molecule.

Specific Synthetic Routes for tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate

Route 1: BOC Protection of Pre-formed 5-bromo-7-fluoro-1H-indazole

This straightforward approach involves the direct protection of 5-bromo-7-fluoro-1H-indazole with Boc₂O. The synthetic route can be outlined as follows:

Step 1: Preparation of 5-bromo-7-fluoro-1H-indazole
Step 2: Protection with Boc₂O to yield this compound

Based on analogous reactions with similar indazole derivatives, the second step typically proceeds as described in Table 2:

Table 2: Reaction Conditions for BOC Protection of 5-bromo-7-fluoro-1H-indazole

Starting Material Boc₂O (equiv.) Base/Catalyst Solvent Temperature Time Expected Yield Purification Reference
5-bromo-7-fluoro-1H-indazole 1.2-2.0 DMAP (1.0 equiv.) DCM 0°C to RT 15 h 60-70% Column chromatography (silica gel, 20-30% ethyl acetate in hexane)
5-bromo-7-fluoro-1H-indazole 2.0 Triethylamine (3.0 equiv.) THF RT 18 h 90-95% Extraction with ethyl acetate, column chromatography

Route 2: Sequential Halogenation of the Indazole Core

Optimization of Reaction Conditions

BOC Protection Parameters

The efficiency of the BOC protection step can be influenced by several key parameters:

Base Selection: The choice of base significantly impacts both yield and selectivity. Triethylamine provides excellent yields (>90%) for many indazole substrates, while DMAP is effective as both a catalyst and base for achieving selective N-1 protection.

Solvent Effects: Dichloromethane typically provides better selectivity for N-1 protection, while THF can improve solubility for certain substrates. The selection of solvent should consider both reactivity and solubility factors.

Temperature Control: The reaction is generally initiated at lower temperatures (0-5°C) followed by warming to room temperature to minimize side reactions and optimize selectivity.

Stoichiometry: Using excess Boc₂O (1.5-2.0 equivalents) typically ensures complete conversion, although this may increase the risk of double protection at both nitrogen atoms.

Halogenation Optimization

For selective halogenation of the indazole core, several optimization considerations should be addressed:

Bromination Selectivity: The electron density distribution in indazoles typically directs electrophilic bromination to the 3- and 5-positions. The presence of other substituents can significantly influence this regioselectivity. Using N-protected indazoles helps direct bromination to the benzene ring rather than the pyrazole portion.

Fluorination Challenges: Direct fluorination is often more challenging than bromination due to the high reactivity of fluorinating agents. Selectfluor has been reported as an effective reagent for the fluorination of indazoles, providing selective functionalization under controlled conditions.

Purification and Characterization

Purification Methodologies

The purification of this compound typically involves a combination of techniques:

Column Chromatography: Silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures (typically 20-30% ethyl acetate in hexane) is the most common purification method.

Recrystallization: For larger-scale preparations, recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexane or toluene/heptane) can provide high-purity material.

Extraction and Washing: Prior to chromatographic purification, extraction with organic solvents (DCM or ethyl acetate) followed by washing with aqueous sodium bicarbonate and brine solutions helps remove water-soluble impurities and excess reagents.

Analytical Characterization

The identity and purity of this compound can be confirmed through various analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide critical structural information. Key diagnostic signals include:

  • tert-butyl protons (δ ~1.5-1.7 ppm in ¹H NMR)
  • Aromatic protons with distinctive coupling patterns due to fluorine splitting
  • Carbon signals for the carbonyl group (δ ~150 ppm in ¹³C NMR) and the tert-butyl carbon (δ ~85 ppm)

Mass Spectrometry: HRMS analysis typically reveals the characteristic isotope pattern for bromine-containing compounds, with M and M+2 peaks of nearly equal intensity.

IR Spectroscopy: Characteristic absorption bands for the carbamate C=O stretch (~1730-1750 cm⁻¹) and C-F stretch (~1100-1200 cm⁻¹).

X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction can provide unambiguous evidence of the substitution pattern and molecular conformation.

Comparison of Synthetic Routes

The different synthetic approaches for preparing this compound each offer distinct advantages and limitations, as summarized in Table 5:

Table 5: Comparison of Synthetic Routes for this compound

Synthetic Route Advantages Limitations Overall Efficiency Scalability Reference
BOC Protection of Pre-formed 5-bromo-7-fluoro-1H-indazole Direct, fewer steps; High yield BOC protection; Well-established conditions Requires pre-synthesis of dihalogenated indazole; Potential regioselectivity issues in precursor synthesis Moderate to High Good
Sequential Halogenation Greater control over introduction of each halogen; Flexible order of halogenation Multiple steps; Purification required after each step; Potential regioselectivity challenges Moderate Moderate
Cyclization of Halogenated Precursors Both halogens introduced before cyclization; Avoids regioselectivity issues on indazole Requires synthesis of halogenated precursors; Potential side reactions during cyclization Moderate to High Good

Recommended Synthetic Approach

Based on the available literature data and considerations of efficiency, regioselectivity, and scalability, the cyclization of halogenated precursors (Route 3) appears to offer the most promising approach for the preparation of this compound. This approach provides several advantages:

  • Both halogen substituents can be introduced before indazole formation, avoiding regioselectivity challenges associated with direct halogenation of the indazole core.
  • The cyclization step typically proceeds with high yield and purity.
  • The BOC protection of the resulting indazole can be performed under well-established conditions.
  • The approach is amenable to larger-scale synthesis with fewer purification challenges.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex indazole-based compounds.

Scientific Research Applications

Synthesis Overview

Reaction TypeConditionsYield
Palladium-Catalyzed Cross-Coupling100°C, 18h, Inert atmosphere47%

The synthesis involves reacting tert-butyl 5-bromo-1H-indazole with boronic acids under specific conditions to yield the desired product. This method highlights the compound's versatility in synthetic chemistry.

Biological Activities

Research indicates that tert-butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate exhibits significant biological activities, including antibacterial and anticancer properties. The following sections detail these activities:

Antibacterial Activity

Studies have shown that compounds similar to this compound demonstrate promising antibacterial effects against various pathogens. This is attributed to their ability to inhibit bacterial growth by interfering with essential cellular processes .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, indazole derivatives have been shown to interact with key enzymes involved in cancer progression, making them candidates for further development in cancer therapy .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

Drug Development

Due to its unique structure and biological properties, researchers are investigating this compound as a lead structure for developing new drugs targeting bacterial infections and cancer. Its ability to modify enzyme activity positions it as a candidate for further optimization in drug design.

Case Studies

Several case studies highlight the effectiveness of indazole derivatives, including this compound, in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that a related indazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antibacterial Efficacy : Another study reported that the compound exhibited effective inhibition against Gram-positive bacteria, showcasing its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

Compound Name Substituent Positions Ester Group Similarity Score CAS Number
tert-Butyl 4-bromo-1H-indazole-5-carboxylate Br (4), COO-tert-butyl (5) tert-Butyl 0.91 885518-47-8
Methyl 5-bromo-1H-indazole-7-carboxylate Br (5), COOCH₃ (7) Methyl 0.89 898747-24-5
Methyl 6-bromo-1H-indazole-4-carboxylate Br (6), COOCH₃ (4) Methyl 0.85 938061-94-0
Methyl 7-bromo-1H-indazole-5-carboxylate Br (7), COOCH₃ (5) Methyl 0.82 1203662-37-6

Substituent Position and Reactivity

  • Bromine Position :
    Bromine at the 5-position (target compound) is strategically positioned for Suzuki-Miyaura cross-coupling, as demonstrated in for a related 3-bromoindazole derivative. Comparatively, bromine at the 4- or 6-position (e.g., CAS 885518-47-8 or 938061-94-0) may exhibit reduced reactivity due to steric hindrance or electronic deactivation .
  • Fluorine’s small size minimizes steric disruption, unlike bulkier substituents in analogs like methyl esters .

Ester Group Influence

  • tert-Butyl vs. Methyl Esters :
    The tert-butyl group in the target compound provides steric protection against hydrolysis, enhancing stability under basic conditions. In contrast, methyl esters (e.g., CAS 898747-24-5) are more labile, facilitating deprotection in downstream reactions. This difference is critical in prodrug design, where tert-butyl esters prolong circulation time .

Research Findings and Implications

  • Medicinal Chemistry :
    Bromine and fluorine substituents improve binding affinity in kinase inhibitors. The target compound’s 5-bromo-7-fluoro motif may optimize interactions with ATP-binding pockets, whereas methyl esters (e.g., CAS 898747-24-5) are less metabolically stable .
  • Material Science : tert-Butyl esters’ stability makes the target compound suitable for high-temperature reactions, unlike methyl esters, which degrade readily.

Biological Activity

Tert-butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate is a synthetic compound that belongs to the indazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity is crucial for developing therapeutic applications.

  • Molecular Formula : C12H13BrF N2O2
  • Molar Mass : Approximately 315.14 g/mol
  • CAS Number : 651780-02-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. The process includes:

  • Formation of the indazole core through cyclization reactions.
  • Bromination and fluorination at specific positions on the indazole ring.
  • Carboxylation to introduce the carboxylate functional group, enhancing solubility and reactivity.

Anticancer Properties

Indazole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines, demonstrating significant potency.

Cell LineIC50 (nM)Reference
HL608.3
HCT1161.3
KG125.3
SNU1677.4

These values indicate that the compound exhibits nanomolar activity against certain cancer cell lines, suggesting a strong potential for therapeutic use.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to selectively inhibit various kinases (e.g., CDK2, MEK1), which play critical roles in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and fluorine) on the indazole ring significantly influences the biological activity of the compound. SAR studies indicate that modifications at these positions can enhance binding affinity to biological targets and improve anticancer efficacy.

Case Studies and Research Findings

Recent literature highlights various studies focusing on the biological activity of indazole derivatives:

  • Inhibitory Effects on Tumor Growth : A study evaluated the effects of several indazole derivatives, including this compound, on tumor growth in vivo. Results showed a marked reduction in tumor size compared to controls, indicating potential as an anticancer agent .
  • Selectivity for Cancer Cell Types : Research has demonstrated that certain indazole derivatives exhibit selective toxicity towards specific cancer cell types while sparing normal cells, which is crucial for minimizing side effects during treatment .
  • Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .

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